molecular formula C13H19NO3 B2930852 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 37015-26-2

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B2930852
CAS RN: 37015-26-2
M. Wt: 237.299
InChI Key: GXKGSTKQWIGJQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is 1S/C13H19NO3/c1-15-11-8-9-4-6-14-7-5-10(9)12(16-2)13(11)17-3/h8,14H,4-7H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a melting point of 64-66 degrees Celsius . It is a powder at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Dopaminergic Activity

Research on substituted benzazepines has shown dopaminergic activity, suggesting their potential in targeting central and peripheral dopamine receptors. These compounds were synthesized through a series of chemical reactions involving cyclization and demethylation processes. Their dopaminergic effects were evaluated through in vivo and in vitro assays, indicating their potential as agonists for dopamine receptors, which could be significant in developing treatments for disorders related to dopamine dysregulation (Pfeiffer et al., 1982).

Anticancer Activity

A series of naphthoquinones fused benzazepines were synthesized and evaluated for their anticancer activity against several human carcinoma cell lines. Some derivatives demonstrated significant cytotoxicity, highlighting the therapeutic potential of benzazepine derivatives in cancer treatment. This research opens avenues for further investigation into benzazepines as anticancer agents (Phutdhawong et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding inhalation, ingestion, skin and eye contact, and using personal protective equipment .

properties

IUPAC Name

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-11-8-9-4-6-14-7-5-10(9)12(16-2)13(11)17-3/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKGSTKQWIGJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCNCCC2=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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